1-Ethyl-2-isopropylbenzene
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Overview
Description
1-Ethyl-2-isopropylbenzene, also known as o-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where an ethyl group and an isopropyl group are attached to the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Depending on the conditions, products can include this compound alcohol, ketone, or carboxylic acid.
Reduction: The major products are simpler hydrocarbons.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a solvent or reagent in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although it is not widely used in medicine currently.
Industry: It is used in the manufacture of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-ethyl-2-isopropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The ethyl and isopropyl groups can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Cumene (isopropylbenzene): Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the isopropyl group.
o-Cymene (1-methyl-2-isopropylbenzene): Similar structure but has a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-2-isopropylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring, which can influence its chemical reactivity and physical properties compared to its analogs .
Properties
CAS No. |
18970-44-0 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
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